N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine, also known as Z-Ile-Leu, is a dipeptide derivative that combines the amino acids L-isoleucine and L-leucine with a benzyloxycarbonyl protecting group. This compound is notable for its applications in peptide synthesis and biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
This compound can be synthesized from its constituent amino acids using various chemical methods. The benzyloxycarbonyl group serves as a protective group that facilitates the formation of peptide bonds without interference from side-chain functionalities.
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine belongs to the class of organic compounds known as leucine derivatives, which are characterized by their structural relationship to leucine. It is classified under carboxylic acids and derivatives, specifically within amino acids, peptides, and analogues.
The synthesis of N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine typically involves the following steps:
The reaction conditions are crucial for successful synthesis:
The molecular formula for N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine is , with a molecular weight of approximately 378.463 g/mol. The structure features:
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCc1ccccc1
BSRAGXJNZJMFMY-XIRDDKMYSA-N
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine can participate in several chemical reactions:
The mechanism of action for N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine primarily involves its role as a substrate in enzymatic reactions:
The primary result of this action is the breakdown of peptide bonds, leading to the release of free amino acids that can be utilized in various metabolic processes.
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine has several scientific applications:
This compound's versatility in both synthetic chemistry and biological research makes it a valuable tool in various scientific fields.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5